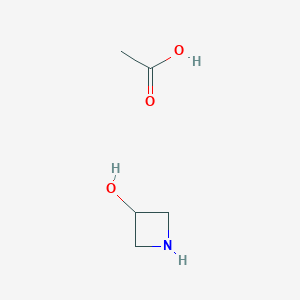
3-Hydroxyazetidine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyazetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and acetate functional groups in its structure makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-hydroxyazetidine involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes photochemical excitation. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .
Industrial Production Methods: In an industrial setting, the synthesis of 3-hydroxyazetidine acetate can be achieved through a series of reactions starting from t-butylamine and epichlorohydrin. The process involves a cyclization reaction followed by acetylation and deacetylation steps. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyazetidine acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and alcohol derivatives .
Applications De Recherche Scientifique
3-Hydroxyazetidine acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-hydroxyazetidine acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry. The hydroxyl and acetate groups play crucial roles in its reactivity, enabling it to form stable intermediates and products during chemical transformations .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-Hydroxyazetidine hydrochloride: Similar to 3-hydroxyazetidine acetate but with a hydrochloride group instead of an acetate group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound stands out due to the presence of both hydroxyl and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
acetic acid;azetidin-3-ol |
InChI |
InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4) |
Clé InChI |
BTKWQBRVIUOVSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


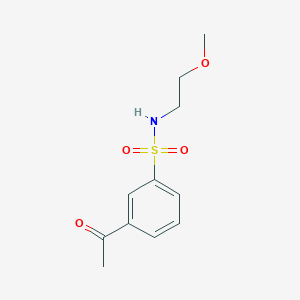
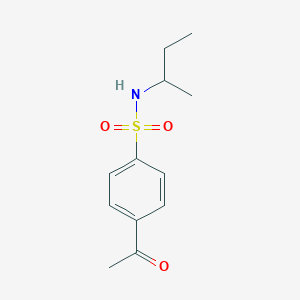
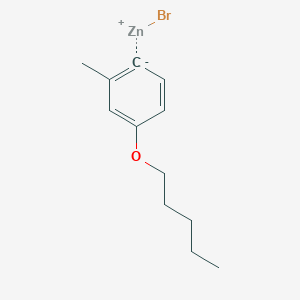
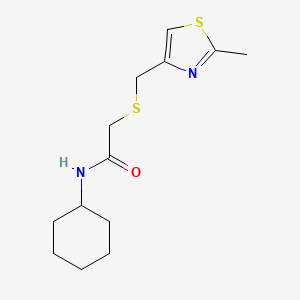
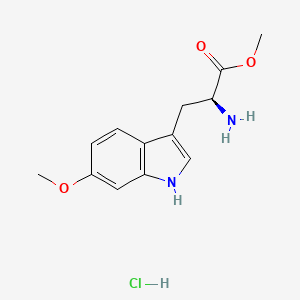
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
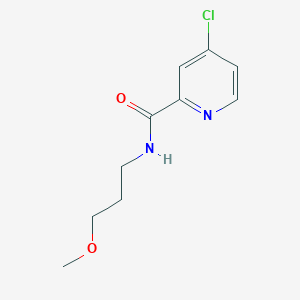
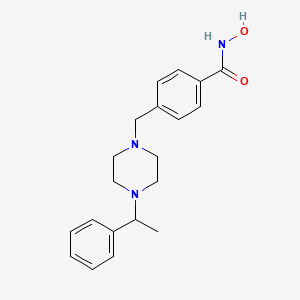
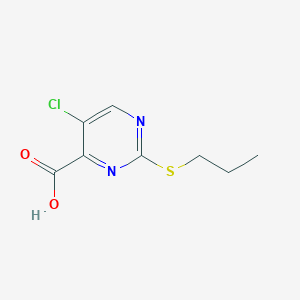
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
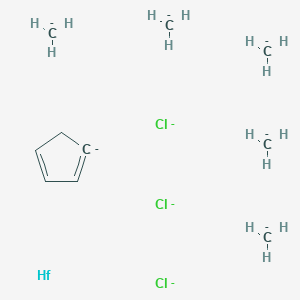
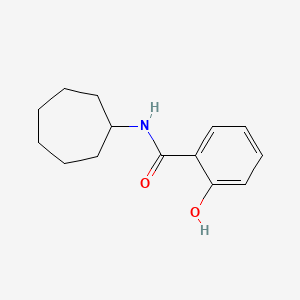
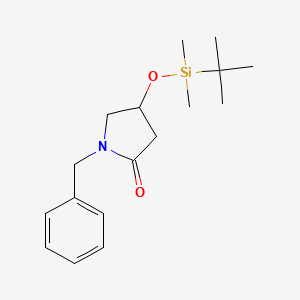
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
